Home > Products > Screening Compounds P64225 > 11-Hydroxytetrahydrocannabinol
11-Hydroxytetrahydrocannabinol - 36557-05-8

11-Hydroxytetrahydrocannabinol

Catalog Number: EVT-470627
CAS Number: 36557-05-8
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-hydroxy-Delta(9)-tetrahydrocannabinol is a phytocannabinoid that is Delta(9)-tetrahydrocannabinol in which the methyl group at C-11 has been hydroxylated. Major metabolite of Delta(9)-tetrahydrocannabinol. It has a role as a human xenobiotic metabolite. It derives from a Delta(9)-tetrahydrocannabinol.
11-Hydroxy-delta(9)-tetrahydrocannabinol, also known as 11-OH-THC or 11-hydroxy-delta(9)-THC, belongs to the class of organic compounds known as 2, 2-dimethyl-1-benzopyrans. These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position. 11-Hydroxy-delta(9)-tetrahydrocannabinol can be biosynthesized from Delta(9)-tetrahydrocannabinol.
Source

The primary source of 11-hydroxytetrahydrocannabinol is the metabolism of tetrahydrocannabinol, which occurs predominantly in the liver. The conversion is facilitated by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which hydroxylate tetrahydrocannabinol to form this metabolite . This transformation highlights the compound's role as a key intermediary in the pharmacokinetics of tetrahydrocannabinol.

Classification

11-Hydroxytetrahydrocannabinol is classified as a cannabinoid due to its structural and functional similarities to other cannabinoids found in cannabis. It is recognized for its psychoactive properties and is often studied in various contexts, including pharmacology and toxicology .

Synthesis Analysis

Methods

The synthesis of 11-hydroxytetrahydrocannabinol can be achieved through several methods, primarily focusing on the hydroxylation of tetrahydrocannabinol. This process can occur enzymatically or through chemical means:

  • Enzymatic Hydroxylation: Utilizing cytochrome P450 enzymes such as CYP2C9 and CYP3A4 to facilitate the hydroxylation reaction.
  • Chemical Hydroxylation: Employing reagents like hydrogen peroxide or other oxidizing agents under controlled conditions to achieve hydroxylation .

Technical Details

Industrial production typically involves extracting tetrahydrocannabinol from cannabis plants followed by enzymatic conversion to ensure high yield and purity. The enzymatic approach is preferred for maintaining the integrity of the compound for further applications.

Molecular Structure Analysis

Structure

The molecular formula for 11-hydroxytetrahydrocannabinol is C21H30O3C_{21}H_{30}O_{3}, with a molar mass of approximately 330.468g/mol330.468\,g/mol. The structure features a hydroxyl group (-OH) at the 11th carbon position, distinguishing it from its precursor, tetrahydrocannabinol.

Data

  • IUPAC Name: 11-hydroxy-Δ9-tetrahydrocannabinol
  • CAS Number: 36557-05-8
  • Chemical Properties: The presence of the hydroxyl group significantly alters its solubility and interaction with cannabinoid receptors compared to tetrahydrocannabinol .
Chemical Reactions Analysis

Reactions

11-Hydroxytetrahydrocannabinol undergoes several chemical reactions:

  • Oxidation: Converts to 11-nor-9-carboxy-tetrahydrocannabinol, an inactive metabolite.
  • Reduction: Can yield various reduced metabolites.
  • Substitution: Possible at different positions on the molecule, leading to various substituted derivatives .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Agents: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

  • Oxidation Product: 11-nor-9-carboxy-tetrahydrocannabinol
  • Reduced Metabolites: Various forms depending on specific reaction conditions.
  • Substituted Derivatives: Multiple derivatives based on substitution patterns.
Mechanism of Action

11-Hydroxytetrahydrocannabinol primarily exerts its effects through interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor CB1, with a significantly higher binding affinity compared to tetrahydrocannabinol. This interaction modulates various signaling pathways associated with psychoactive and therapeutic effects:

  • Binding Affinity: Higher than that of tetrahydrocannabinol, enhancing its psychoactive properties.
  • Pharmacological Effects: Includes pain relief, anti-inflammatory effects, and potential anti-cancer properties .
Physical and Chemical Properties Analysis

Physical Properties

11-Hydroxytetrahydrocannabinol is typically found as a colorless to pale yellow oil or solid depending on purity and formulation. Its solubility characteristics are influenced by the hydroxyl group, enhancing water solubility compared to tetrahydrocannabinol.

Chemical Properties

  • Melting Point: Not extensively documented but similar compounds suggest a range around room temperature.
  • Stability: Relatively stable under standard conditions but sensitive to light and heat.

Relevant data indicate that this compound has a significant impact on pharmacokinetics when ingested orally versus inhaled, with higher concentrations observed following oral administration due to metabolic conversion rates in the liver .

Applications

Scientific Uses

11-Hydroxytetrahydrocannabinol has diverse applications across several scientific fields:

  • Analytical Chemistry: Used as a reference standard for detecting and quantifying tetrahydrocannabinol metabolites in biological samples.
  • Pharmacology: Studied for its therapeutic potential in pain management, inflammation reduction, and cancer treatment.
  • Toxicology: Important for understanding drug metabolism and implications for drug testing in clinical settings.

Research continues into its role as a biomarker for cannabis use and its implications within medical science, particularly regarding dosing accuracy and therapeutic monitoring .

Introduction to 11-Hydroxytetrahydrocannabinol

11-Hydroxytetrahydrocannabinol (11-OH-THC) is the primary psychoactive metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the key intoxicating component of Cannabis sativa. This monohydroxylated compound, with the molecular formula C21H30O3 and a molar mass of 330.468 g/mol, is characterized by a hydroxyl group at the C11 position of the terpenoid ring [1] [9]. Unlike its parent compound, 11-OH-THC readily traverses the blood-brain barrier due to its enhanced polarity, contributing to its disproportionate pharmacological impact [3] [7]. As a pivotal intermediary in the hepatic biotransformation pathway of Δ9-THC, 11-OH-THC bridges the gap between initial cannabis exposure and the ultimate inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH) [1] [5]. Its discovery in the 1970s fundamentally reshaped scientific understanding of cannabinoid pharmacokinetics and psychopharmacology, revealing that cannabis effects extend beyond Δ9-THC alone [10].

Biochemical Significance in Cannabinoid Metabolism

The formation and disposition of 11-OH-THC represent a critical phase in the metabolic fate of Δ9-THC. This transformation occurs primarily in the liver through cytochrome P450 (CYP)-mediated oxidation, predominantly via the CYP2C9 and CYP3A4 isoenzymes [1] [9]. This initial hydroxylation yields 11-OH-THC, which retains significant psychoactivity. Subsequent oxidation by dehydrogenase enzymes and further CYP2C9 activity converts it into the inactive carboxylic acid derivative, THC-COOH, which undergoes glucuronidation before fecal and urinary elimination [1] [5] [8].

Metabolic kinetics exhibit route-dependent variations:

  • Oral ingestion: Extensive first-pass metabolism in the liver leads to higher systemic 11-OH-THC concentrations relative to Δ9-THC, with plasma ratios often exceeding 1:1 [1] [8].
  • Inhalation: Bypassing first-pass metabolism results in lower initial 11-OH-THC formation, though plasma levels rise gradually as hepatic processing commences [1] [2].

Table 1: Comparative Pharmacokinetics of 11-OH-THC by Route of Administration

ParameterOral AdministrationInhalation/Smoking
Peak Plasma Time1.0–2.5 hours3–10 minutes post-THC
11-OH-THC:THC Ratio≥1:1<1:1 initially
Bioavailability6–20% (THC-derived)10–35% (THC-derived)
Major Metabolic SiteHepatic (first-pass)Hepatic (post-absorption)

Chronic cannabis use significantly alters metabolism, with studies showing persistent plasma 11-OH-THC concentrations (>1 μg/L) for over 24 hours following last use due to tissue redistribution and ongoing release from adipose stores [2] [9]. Glucuronidation further complicates detection, as enzymatic hydrolysis methods may underestimate conjugated concentrations due to incomplete cleavage [2] [8].

Historical Context and Discovery

The isolation and characterization of 11-OH-THC emerged from intensified cannabinoid research during the 1960s–1970s. Key milestones include:

  • 1965: Synthesis of (±)-Δ9-THC by Raphael Mechoulam’s laboratory, enabling systematic pharmacological studies [10].
  • Early 1970s: Identification of 11-OH-THC as a major metabolite in human and animal studies following Δ9-THC administration. Lemberger et al. (1972) first documented its presence in human plasma and demonstrated its pharmacological activity [9] [10].
  • 1972: Perez-Reyes et al. conducted pivotal human studies showing 11-OH-THC’s rapid blood-brain barrier penetration and enhanced psychoactivity compared to Δ9-THC [7]. This work established 11-OH-THC as a critical mediator of cannabis effects.
  • 1976: Karler and Turkanis identified 11-OH-THC as the most potent anticonvulsant among tested cannabinoids in electroshock models, with an ED50 of 14 mg/kg versus 101 mg/kg for Δ9-THC [6].

These discoveries coincided with the broader elucidation of the endocannabinoid system. The cloning of CB1 receptors in 1990 solidified the mechanistic framework for understanding 11-OH-THC’s actions [3]. Analytical advancements, particularly gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabled precise quantification of 11-OH-THC in biological matrices, transforming forensic and clinical toxicology [2] [9].

Role in Endocannabinoid System Modulation

11-OH-THC exerts its effects primarily through partial agonism of the G-protein coupled cannabinoid receptors CB1 and CB2, with distinct pharmacological properties relative to Δ9-THC:

  • CB1 Receptor Affinity: 11-OH-THC exhibits a binding affinity (Ki = 0.37 nM) approximately 100-fold higher than Δ9-THC (Ki = 35 nM) at CB1 receptors, which are densely expressed in the central nervous system [1] [7]. This enhanced affinity translates to greater potency in vivo, as demonstrated in mouse models where 11-OH-THC produced equivalent or greater catalepsy, hypothermia, and antinociception than Δ9-THC at equivalent doses [7].
  • Signaling Efficacy: Though a partial agonist like Δ9-THC, 11-OH-THC displays higher efficacy in inhibiting cyclic AMP (cAMP) accumulation (EC50 = 11 nM vs. Δ9-THC’s 5.2 nM), but a lower maximum response (Emax = 28% vs. 70%) in CB1-transfected cells [1] [7]. This suggests biased signaling properties distinct from Δ9-THC.
  • Neurotransmitter Modulation: Similar to endocannabinoids (e.g., anandamide, 2-AG), 11-OH-THC modulates synaptic transmission via retrograde signaling. It suppresses neurotransmitter release presynaptically through CB1-mediated inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels [3] [10].

Table 2: Receptor Binding and Functional Activity of 11-OH-THC vs. Δ9-THC

Parameter11-OH-THCΔ9-THC
CB1 Ki (nM)0.3735
CB2 Ki (nM)3636
cAMP Inhibition EC5011 nM5.2 nM
cAMP Emax28%70%
β-Arrestin RecruitmentSimilar efficacySimilar efficacy

Emerging research indicates potential allosteric modulation and interactions with non-CB1/CB2 targets. In vitro studies suggest activity at TRPV1 channels and the orphan receptor GPR55, though these interactions remain poorly characterized [3] [7]. Therapeutically, 11-OH-THC’s high anticonvulsant potency (exceeding both Δ9-THC and cannabidiol in early models) suggests unexplored clinical applications in epilepsy [6]. Furthermore, in vitro studies reveal 56% inhibition of SARS-CoV-2 3C-like protease activity at physiological concentrations, hinting at possible antiviral roles [1].

Properties

CAS Number

36557-05-8

Product Name

11-Hydroxytetrahydrocannabinol

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1

InChI Key

YCBKSSAWEUDACY-IAGOWNOFSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

11-hydroxy-delta(9)-tetrahydrocannabinol
11-hydroxy-delta(9)-tetrahydrocannabinol, (6aR-trans)-isomer
11-hydroxy-delta(9)-tetrahydrocannabinol, (trans)-isomer
11-hydroxy-delta(9)-THC
11-hydroxytetrahydrocannabinol
7-hydroxy-delta(1)-tetrahydrocannabinol

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.